![molecular formula C16H19NO B1517826 3-Amino-2-methyl-1,1-diphenylpropan-2-ol CAS No. 764597-32-2](/img/structure/B1517826.png)
3-Amino-2-methyl-1,1-diphenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
One notable application of structurally related compounds involves the study of their chemical synthesis and reactivity. For instance, the cleavage of the carbon chain in certain amino-alkyl tertiary carbinols has been explored, demonstrating that substituted 3-amino-1:1-diphenylpropan-1-ols undergo significant transformations when boiled in acid solutions, leading to the production of substituted allylamines. This reaction showcases the compound's potential in synthetic organic chemistry for creating complex molecules from simpler precursors (Adamson, 1949).
Biofuel Production
Another application is in the bioengineering field, where derivatives of 2-methylpropan-1-ol (a molecule closely related to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol) have been engineered for biofuel production. Escherichia coli has been genetically modified to produce isobutanol, a biofuel, from glucose using a pathway involving ketol-acid reductoisomerase and alcohol dehydrogenase enzymes. This research underscores the potential of such compounds in renewable energy production (Bastian et al., 2011).
Antimalarial Activity
Additionally, the synthesis and evaluation of compounds structurally related to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol have been conducted for potential antimalarial applications. For instance, a variety of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains. This research highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents (D’hooghe et al., 2011).
Catalysis
Research on transition-metal complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton, closely related to the compound , shows applications in catalysis. Such complexes have demonstrated catalytic activity for the Sonogashira coupling reaction, indicating the potential of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol derivatives in facilitating organic synthesis reactions (Liang et al., 2003).
properties
IUPAC Name |
3-amino-2-methyl-1,1-diphenylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(18,12-17)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,18H,12,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGIMRRECBCCBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-1,1-diphenylpropan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.